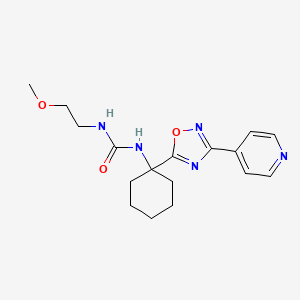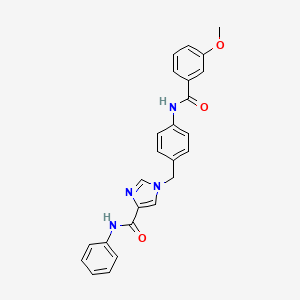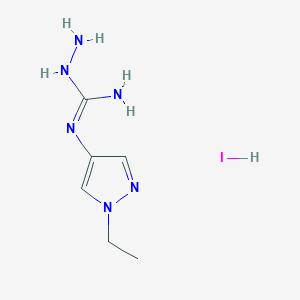
1-(2-Methoxyethyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as "compound X" and has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of compound X involves its binding to specific targets, such as enzymes or receptors, and inhibiting their activity. This inhibition can result in various biochemical and physiological effects, depending on the specific target and the context in which it is used.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit various biochemical and physiological effects, including inhibition of specific enzymes and receptors, modulation of neurotransmitter release, and regulation of ion channels. These effects can have significant implications for the treatment of various diseases, such as cancer, Alzheimer's disease, and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
Compound X has several advantages for use in lab experiments, including its potency and selectivity, ease of synthesis, and availability of various analytical methods for its characterization. However, there are also limitations to its use, such as its potential toxicity and the need for specific reagents and conditions for its synthesis and purification.
Orientations Futures
There are several future directions for research on compound X, including its further characterization and optimization for specific targets, its application in drug discovery and development, and its potential use in combination therapies. Additionally, there is a need for further studies on its safety and toxicity, as well as its potential applications in other fields such as materials science and catalysis.
Conclusion:
In conclusion, compound X is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have all been extensively studied and characterized. Further research on this compound is necessary to fully understand its potential applications and implications for various fields.
Méthodes De Synthèse
The synthesis of compound X involves a series of chemical reactions that require specific reagents and conditions. The most commonly used method for synthesizing compound X involves the reaction of 1-(2-methoxyethyl)-3-cyclohexylurea with 3-(pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of compound X, which can be purified using various methods such as column chromatography or recrystallization.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit potent and selective inhibition of certain enzymes and receptors, making it a promising candidate for the development of new drugs and therapies for various diseases.
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-3-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-24-12-11-19-16(23)21-17(7-3-2-4-8-17)15-20-14(22-25-15)13-5-9-18-10-6-13/h5-6,9-10H,2-4,7-8,11-12H2,1H3,(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKOSHWBRGRDJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1(CCCCC1)C2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![12-Acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid](/img/structure/B2617413.png)

![5-[(2Z)-8-ethoxy-2-[(4-fluorophenyl)imino]-2H-chromen-3-yl]-N-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2617418.png)
![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2617419.png)


![2-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzothiazole](/img/structure/B2617427.png)
![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2617429.png)

![Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2617431.png)

![4-[Benzoyl(2-thienylsulfonyl)amino]phenyl benzoate](/img/structure/B2617433.png)


